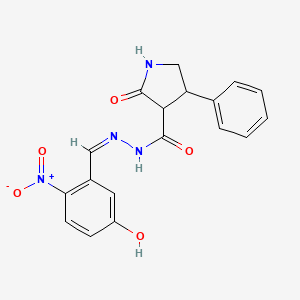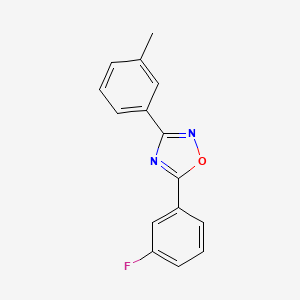![molecular formula C21H23N3O B5296602 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine, also known as CR845, is a non-opioid analgesic drug that is currently undergoing clinical trials for the treatment of acute and chronic pain. Unlike traditional opioids, CR845 does not cause respiratory depression, addiction, or other adverse effects commonly associated with opioid use. In
Mécanisme D'action
The mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves the activation of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that is involved in the regulation of pain perception, mood, and stress response. When 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine binds to KORs, it activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioids, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine does not activate the mu opioid receptor, which is responsible for the adverse effects commonly associated with opioid use.
Biochemical and Physiological Effects
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to reduce inflammation, improve mood, and reduce stress. It has also been shown to have a positive effect on cognition and memory, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has several advantages for lab experiments. It has a high affinity for KORs, which makes it a useful tool for studying the role of KORs in pain perception and other physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine in lab experiments. Its effects on other opioid receptors are not well understood, which could complicate interpretation of results. Additionally, its high affinity for KORs could make it difficult to distinguish between the effects of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and endogenous KOR agonists.
Orientations Futures
There are several future directions for research on 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. One area of interest is the development of new formulations of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine that can be administered orally or transdermally, which would make it more convenient for patients. Another area of interest is the exploration of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine's potential for the treatment of other conditions, such as depression, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and its effects on other opioid receptors.
Méthodes De Synthèse
The synthesis of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves several steps, including the reaction of 1-(4-methoxyphenyl)cyclopentanol with 2-bromopyridine to form 1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-bromopyridine, followed by the reaction of the latter with imidazole to produce 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. The overall yield of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine is about 25%.
Applications De Recherche Scientifique
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising areas of research is the treatment of acute and chronic pain. In clinical trials, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to be effective in reducing pain intensity and improving pain relief in patients with various types of pain, including postoperative pain, osteoarthritis pain, and chronic lower back pain.
Propriétés
IUPAC Name |
3-[1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-19-8-6-18(7-9-19)21(10-2-3-11-21)16-24-14-13-23-20(24)17-5-4-12-22-15-17/h4-9,12-15H,2-3,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSXTCXJUDEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)
![4-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5296524.png)

![4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B5296526.png)
![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![4-tert-butyl-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5296543.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5296555.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)